Teixobactin

In Vivo Efficacy Pharmacodynamics Antibiotic Resistance

Researchers studying MDR Gram-positive pathogens face the limitation of standard-of-care antibiotics like vancomycin, which are ineffective against VRE. Teixobactin addresses this gap as a first-in-class cyclic depsipeptide with a novel dual-targeting mechanism, binding to both lipid II and lipid III. • Potent activity against VRE with MIC values ≤0.0625 μg/mL. • 300-fold slower resistance evolution vs. moenomycin A. • PD50 of 0.2 mg/kg in MRSA septicemia model. Supplied with ≥98% purity; ideal as a positive control in MDR screening cascades.

Molecular Formula C58H95N15O15
Molecular Weight 1242.5 g/mol
CAS No. 1613225-53-8
Cat. No. B611279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeixobactin
CAS1613225-53-8
SynonymsTeixobactin; 
Molecular FormulaC58H95N15O15
Molecular Weight1242.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C
InChIInChI=1S/C58H95N15O15/c1-12-28(5)42(70-49(79)37(61-11)23-34-19-17-16-18-20-34)53(83)67-39(26-74)51(81)65-36(21-22-41(59)76)48(78)69-44(30(7)14-3)55(85)71-43(29(6)13-2)54(84)68-40(27-75)52(82)73-46-33(10)88-57(87)45(31(8)15-4)72-50(80)38(24-35-25-62-58(60)64-35)66-47(77)32(9)63-56(46)86/h16-20,28-33,35-40,42-46,61,74-75H,12-15,21-27H2,1-11H3,(H2,59,76)(H,63,86)(H,65,81)(H,66,77)(H,67,83)(H,68,84)(H,69,78)(H,70,79)(H,71,85)(H,72,80)(H,73,82)(H3,60,62,64)/t28-,29-,30-,31-,32-,33-,35-,36+,37+,38-,39-,40-,42-,43-,44+,45-,46+/m0/s1
InChIKeyLMBFAGIMSUYTBN-MPZNNTNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teixobactin: First-in-Class Depsipeptide Antibiotic


Teixobactin (CAS 1613225-53-8) is a nonribosomal cyclic depsipeptide antibiotic produced by the Gram-negative bacterium *Eleftheria terrae*, representing a first-in-class compound with a novel mechanism of action [1]. It exhibits potent, broad-spectrum activity against clinically relevant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE) [2]. Teixobactin's unique binding to highly conserved lipid II and lipid III motifs in the bacterial cell wall precursor pathway underpins its ability to circumvent many common resistance mechanisms [3].

Antimicrobial screening

Reported activity against MRSA and VRE supports Gram-positive panel studies

Cell wall synthesis

Dual lipid II/III binding probe for peptidoglycan/teichoic acid pathway research

Resistance mechanism

Conserved target motif may support studies of reduced resistance evolution

Why Teixobactin Outperforms Generic Alternatives


Substituting Teixobactin with generic, clinically established antibiotics like vancomycin or daptomycin is not scientifically sound. Teixobactin operates via a unique, dual-targeting mechanism that simultaneously binds to lipid II and lipid III, a strategy that is fundamentally different from the D-Ala-D-Ala binding of vancomycin or the membrane depolarization by daptomycin [1]. Critically, Teixobactin has demonstrated robust efficacy against VRE, a pathogen against which vancomycin is clinically ineffective [2]. Furthermore, its significantly lower propensity for resistance development, as evidenced by a 300-fold lower magnitude of evolved resistance compared to moenomycin A, is a defining characteristic not shared by older generics [3].

Mechanism mismatch

Generic glycopeptides (e.g., vancomycin) target D-Ala-D-Ala, not lipid II/III, limiting interchangeability

Resistance profile divergence

De novo resistance evolution rates may differ substantially from other cell wall inhibitors; class-level comparisons may not transfer

VRE activity gap

Vancomycin lacks activity against VRE; substitution would fail to represent the anti-VRE mechanism of Teixobactin

Quantitative Evidence vs Vancomycin and Cell Wall Inhibitors


In Vivo Efficacy in MRSA Sepsis Model

In a direct head-to-head comparison, Teixobactin demonstrated significantly superior in vivo potency compared to vancomycin. The protective dose for 50% of animals (PD50) in a murine model of intraperitoneal MRSA infection was found to be more than 13 times lower for Teixobactin [1].

In Vivo MRSA PD50
Head-to-head
Teixobactin PD50: 0.2 mg/kg vs Vancomycin: 2.75 mg/kg
13.75-fold lower dose
Supports in vivo PD model interpretation
Murine septicemia, survival endpoint 48h
In Vivo Efficacy Pharmacodynamics Antibiotic Resistance

Potency Against Vancomycin-Resistant Enterococci

Teixobactin retains high potency against Vancomycin-Resistant Enterococci (VRE), a major clinical pathogen for which vancomycin is ineffective. Quantitative data show that while vancomycin's Minimum Inhibitory Concentration (MIC) against VRE is >4 μg/mL, Teixobactin and its analogues maintain MICs as low as ≤0.0625 μg/mL against the same strains [1].

MIC vs VRE
Head-to-head
Analogue 12 MIC: ≤0.0625 µg/mL vs Vancomycin: >4 µg/mL
>64-fold lower MIC
Supports antimicrobial screening against VRE
Broth microdilution, VanA VRE strains
Minimum Inhibitory Concentration Antibiotic Resistance Vancomycin-Resistant Enterococci

Slower De Novo Resistance Evolution

Teixobactin exhibits a markedly slower rate of de novo resistance evolution relative to other cell wall-targeting antibiotics. In an experimental evolution study, the magnitude of evolved resistance to an Arg10-teixobactin analogue after 45 days was 300-fold less than that evolved against moenomycin A, and 2,500-fold less than that evolved against rifampicin [1].

Resistance Evolution
Head-to-head
Arg10-teixobactin: 4× MIC increase vs Moenomycin A: 1,200×
300-fold slower resistance
Supports resistance durability study context
45-day S. aureus serial passage
Resistance Evolution Mutation Frequency Pharmacology

Bactericidal Activity in Time-Kill Assays

Teixobactin demonstrates potent bactericidal activity against MRSA, achieving a significantly lower Minimum Bactericidal Concentration (MBC) relative to its MIC compared to vancomycin. In wild-type strains, Teixobactin exhibits an MBC of 16 μg/mL, while vancomycin shows tolerance with an MBC >128 μg/mL [1].

Bactericidal Activity
Head-to-head
Teixobactin MBC: 16 µg/mL vs Vancomycin: >128 µg/mL
>8-fold lower MBC
Supports bactericidal kinetics interpretation
MRSA WT, ≥99.9% kill endpoint
Bactericidal Activity Time-Kill Kinetics MBC

Key Research and Procurement Applications


Benchmarking Against MDR Gram-Positive Pathogens

Teixobactin serves as an ideal positive control and benchmark in drug discovery programs targeting MDR Gram-positive bacteria. Its potent and consistent MIC values (e.g., ≤0.0625 μg/mL against VRE) [1] provide a high bar for activity against resistant strains like VRE and MRSA, where standard-of-care antibiotics like vancomycin fail. Using Teixobactin in screening cascades ensures that new compounds are compared against a first-in-class molecule with a novel mechanism, rather than older generics with known resistance liabilities.

Investigating Cell Wall Synthesis Inhibition

Procurement of Teixobactin is essential for laboratories studying the fundamental biology of bacterial cell wall synthesis. Its unique, dual-targeting mechanism—binding to both lipid II and lipid III—provides a powerful chemical probe to dissect the interplay between peptidoglycan and teichoic acid biosynthesis [2]. Unlike vancomycin, which targets only the D-Ala-D-Ala terminus, Teixobactin's binding to the conserved pyrophosphate moiety offers a distinct tool for interrogating these essential pathways and identifying new drug targets.

Experimental Evolution for Resistance Durability

Teixobactin's significantly reduced resistance evolution profile (300-fold slower than moenomycin A) [3] makes it a critical compound for evolutionary biology and clinical microbiology research. It is the preferred molecule for long-term serial passage experiments designed to understand the limits of resistance development and to identify the genetic pathways by which bacteria may eventually evade novel antimicrobials. Its use allows researchers to study 'resistance-proof' mechanisms in a controlled laboratory setting, informing strategies for clinical deployment and stewardship.

Validating In Vivo Efficacy in Murine Models

For preclinical development studies, Teixobactin is a superior comparator for assessing in vivo efficacy. Its demonstrated PD50 of 0.2 mg/kg in an MRSA septicemia model [4] provides a highly sensitive, quantifiable benchmark. This allows researchers to rigorously evaluate the in vivo performance of new analogs or drug delivery systems against a molecule with established and robust pharmacodynamic data, ensuring that any observed improvement represents a true therapeutic advance.

Application
Selection Property
Validation Focus
MDR Gram-positive screening studies
Novel cell wall targeting profile
MIC and resistance panel endpoints
Cell wall synthesis pathway research
Dual lipid II/III binding mechanism
Peptidoglycan/teichoic acid pathway endpoints
Resistance evolution research
Reported slower resistance evolution profile
Long-term serial passage endpoints
In vivo efficacy validation studies
Established murine PD50 reference
Survival and bacterial burden endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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